3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
Description
Historical Development of Triazaspiro Chemistry
The exploration of triazaspiro compounds began in earnest during the mid-20th century, driven by the discovery of naturally occurring alkaloids and the development of synthetic methodologies. Early work by Ulrich et al. in 1968 demonstrated the utility of 1,3-dipolar cycloadditions for constructing triazaspirocycles, leveraging reactions between isocyanates and formamides to generate rigid spiro frameworks. These efforts were paralleled by the identification of triazaspiro-containing natural products, such as roquefortine C and oxaline, isolated from Penicillium fungi. These compounds exhibited biosynthetic pathways involving oxidative rearrangements and transannular nitrone attacks, highlighting the structural versatility of triazaspirocycles.
By the 1980s, advancements in X-ray crystallography confirmed the three-dimensional geometries of these systems, revealing near-tetrahedral spiro centers and intramolecular hydrogen bonding patterns that stabilized strained conformations. The 2010s saw a resurgence in interest with the sequencing of Penicillium chrysogenum genomes, which elucidated gene clusters responsible for triazaspiro alkaloid biosynthesis. Concurrently, synthetic innovations, such as the 2019 patent describing 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione synthesis, underscored the industrial relevance of these frameworks.
Significance of the 1-Oxa-2,4,8-Triazaspiro[4.5] Framework in Scientific Research
The 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene framework integrates an oxygen atom into the spirocyclic core, distinguishing it from conventional triazaspiro systems. This modification introduces electronic asymmetry, altering dipole moments and hydrogen-bonding capabilities compared to all-nitrogen analogs. The oxygen atom’s electronegativity enhances the compound’s solubility in polar solvents, as evidenced by similar structures in the patent literature.
Crystallographic studies of related triazaspirocycles, such as dibromoagelaspongin, reveal that spiro unions at the molecular center impose greater conformational rigidity than peripheral unions, reducing entropy penalties during protein binding. For 1-oxa derivatives, this rigidity is complemented by the oxygen atom’s ability to participate in supramolecular interactions, making the framework attractive for designing enzyme inhibitors or coordination complexes.
Table 1: Comparative Structural Features of Select Triazaspiro Frameworks
Properties
IUPAC Name |
3-(4-methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10-2-4-11(5-3-10)12-15-13(17-16-12)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQNILJYQTAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCNCC3)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with an appropriate oxirane derivative can lead to the formation of the desired spiro compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the spiro compound are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of spiro compounds with different properties.
Scientific Research Applications
3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application, whether it is in medicinal chemistry or materials science. Detailed studies on its binding affinity and interaction kinetics are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Chlorophenyl vs. Methylphenyl Derivatives
- 3-(4-Chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-10-one ():
- Molecular Formula : C₂₁H₂₁ClN₂O₂.
- Structural Features :
- Dihydroisoxazole ring adopts an enveloped conformation.
- Piperidone ring in a chair conformation.
- Dihedral angle between phenyl rings: 84.2° . Synthesis: Reacts 1-methyl-3-[(E)-4-methylbenzylidene]tetrahydro-4(1H)-pyridinone with 4-chlorobenzoyl chloride in benzene, followed by triethylamine addition and purification .
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (–15):
- Molecular Formula : C₁₄H₁₇N₃O.
- Key Differences :
- Replaces oxygen in the 1-oxa group with nitrogen (1,4,8-triaza vs. 1-oxa-2,4,8-triaza).
- Lower molecular weight (243.31 g/mol vs. 368.85 g/mol for the chlorophenyl analog).
Bromophenyl Derivatives
Ring Puckering and Conformational Dynamics
The puckering of spirocyclic rings significantly impacts reactivity and binding affinity. For example:
- General Puckering Analysis (): Puckering amplitude (q) and phase angle (φ) define nonplanar ring distortions. Five-membered rings (e.g., dihydroisoxazole) exhibit pseudorotation, influencing steric interactions .
- Chlorophenyl Derivative ():
Physicochemical Properties
Biological Activity
3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a spiro compound characterized by a unique triazaspirodecene structure. It has garnered significant interest in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and antimicrobial properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 37143-31-0 |
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
Synthesis
The synthesis of this compound typically involves multistep processes using solvents like ethanol or methanol, often catalyzed by p-toluenesulfonic acid. The reaction conditions are optimized for yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have shown that derivatives of triazaspiro compounds can inhibit bacterial growth effectively. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can act as an enzyme inhibitor. Specifically, it has been evaluated for its effects on enzymes involved in inflammatory responses and cancer progression.
Case Study: Enzyme Inhibition
A study published in a peer-reviewed journal assessed the inhibitory effects of this compound on specific enzymes related to inflammation. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting potential therapeutic applications in treating inflammatory diseases.
Comparative Biological Activity
When compared with similar compounds such as 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-thione, the oxa derivative shows distinct biological properties that may enhance its applicability in medicinal chemistry.
Summary of Findings from Recent Studies
- Antimicrobial Activity : Exhibited effective inhibition against various bacterial strains.
- Enzyme Inhibition : Demonstrated significant inhibition of enzymes linked to inflammation.
- Potential Therapeutic Applications : Suggested use in developing treatments for infections and inflammatory conditions.
Data Table: Biological Activity Comparison
| Compound | Antimicrobial Activity | Enzyme Inhibition | Therapeutic Potential |
|---|---|---|---|
| This compound | High | Moderate | Anti-inflammatory |
| 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-thione | Moderate | Low | Antimicrobial |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene?
Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., benzene) enhance reactivity in cyclization steps .
- Catalysts : Triethylamine is commonly used to neutralize acidic byproducts and stabilize intermediates .
- Temperature : Reactions are typically conducted at reflux (80–110°C) to ensure complete ring closure .
- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate) and recrystallization (ethanol/ethyl acetate) yield >95% purity .
Q. Which analytical techniques are most effective for characterizing the spirocyclic core and substituent geometry?
- X-ray crystallography : Resolves bond angles (e.g., dihedral angles between aryl rings: 84.2°) and puckering parameters (e.g., Cremer & Pople’s ) .
- NMR spectroscopy : and NMR distinguish sp³ vs. sp² hybridization at nitrogen atoms (e.g., N2 with sp³ geometry) .
- FTIR : Confirms functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) and sulfonyl groups (S=O at ~1350 cm⁻¹) .
Q. How can researchers initially evaluate the compound’s biological activity?
- In vitro assays : Use kinase inhibition assays (IC₅₀ measurements) or cell viability tests (e.g., MTT assay) to screen for antitumor or antibacterial activity .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization quantify interactions with target proteins .
- Comparative analysis : Cross-reference data from structural analogs (e.g., 8-(3-chlorophenyl)sulfonyl derivatives with antibacterial activity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar spirocyclic compounds?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., sulfonyl vs. methyl groups) and correlate changes with bioactivity . Example:
| Substituent | Biological Activity | Target |
|---|---|---|
| 4-Methoxyphenyl | Antitumor (IC₅₀ = 2.1 µM) | Kinase A |
| 4-Chlorophenyl | Antibacterial (MIC = 8 µg/mL) | DNA gyrase |
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses and explains discrepancies in potency .
Q. What strategies mitigate conformational instability in the spirocyclic ring during target binding?
- Puckering analysis : Use Cremer & Pople coordinates (, ) to quantify ring distortion. For example, envelope conformations in dihydroisoxazole rings () may reduce steric clashes .
- Dynamic simulations : Molecular dynamics (MD) over 100 ns trajectories identify flexible regions (e.g., piperidone chair-to-boat transitions) that affect binding .
- Ring rigidification : Introduce methyl or halogen substituents to restrict puckering .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- LogP optimization : Balance lipophilicity (e.g., target logP ~4.6 for membrane permeability) using substituents like fluorophenyl groups .
- Prodrug approaches : Mask polar groups (e.g., carboxylic acids) with ester linkages to enhance oral bioavailability .
- Metabolic profiling : LC-MS identifies vulnerable sites (e.g., sulfonyl groups prone to glutathione conjugation) .
Methodological Considerations
Q. What experimental controls are essential for validating synthetic yields and purity?
- Internal standards : Use deuterated analogs or spiked reference compounds in HPLC-MS .
- Crystallographic validation : Compare experimental X-ray data (e.g., ) with Cambridge Structural Database entries to confirm stereochemistry .
Q. How should researchers address low reproducibility in biological assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
